Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate
Description
Historical Development of 7-Azabicyclo[2.2.1]heptane Derivatives
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives traces its origins to mid-20th-century efforts to explore strained bicyclic amines. Early work by Fraser and Swingle in 1970 established a five-step synthesis of 7-azabicyclo[2.2.1]heptane (1) starting from 4-acetamidophenol, achieving an 18% overall yield through catalytic hydrogenation and Hofmann degradation. This marked a significant improvement over prior methods, which suffered from sub-1% yields. Subsequent advancements focused on functionalization strategies, such as the bromination-Favorskii rearrangement sequence reported by Gómez-Sénchez and Marco-Contelles in 2006, which enabled access to 2,7-dicarbethoxy derivatives from tropinone precursors. The development of enantioselective routes, exemplified by Armstrong’s 1991 synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters using chiral benzyl groups, expanded the structural diversity of these frameworks. By 2009, Marco-Contelles’ team demonstrated the utility of free-radical cyclization for constructing 7-azabicyclo[2.2.1]heptane cores, achieving a 41% yield over four steps from cyclohex-3-enecarboxylic acid. These milestones underscore the evolution from exploratory syntheses to methodologically refined approaches tailored for medicinal chemistry applications.
Significance in Contemporary Medicinal Chemistry
The 7-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structure in drug discovery due to its conformational rigidity and ability to mimic bioactive alkaloids. Notably, epibatidine—a natural product containing this core—exhibits potent nicotinic acetylcholine receptor (nAChR) activity, with binding affinities in the low nanomolar range. The tert-butyl carbamate group in compounds like tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate serves dual roles: it protects secondary amines during synthetic manipulations and modulates physicochemical properties such as solubility and metabolic stability. This functional group’s steric bulk and hydrolytic stability make it indispensable in prodrug strategies and targeted delivery systems. Recent chemoenzymatic syntheses of epibatidine analogs further highlight the scaffold’s adaptability to stereocontrolled derivatization, enabling structure-activity relationship studies for neurological targets.
Structural Classification and Nomenclature
The target compound belongs to the 7-azabicyclo[2.2.1]heptane family, characterized by a bicyclic framework with nitrogen at the 7-position. Its IUPAC name, this compound, reflects three key features:
- Bicyclic backbone : The [2.2.1]heptane system comprises two fused cyclohexane rings, creating a norbornane-like geometry with distinct exo and endo faces.
- Stereochemistry : The (1S,2S,4R) configuration imposes specific spatial constraints on substituents, influencing receptor binding and synthetic accessibility.
- Carbamate functionality : The tert-butoxycarbonyl (Boc) group at the N-terminus provides orthogonal protection under acidic conditions, a feature critical for stepwise synthesis.
Comparative analysis of related structures reveals that substitution at the 2-position (as in the methylcarbamate side chain) enhances hydrogen-bonding capacity while maintaining the core’s planarity—a trait exploited in peptidomimetic design.
Position in Heterocyclic Building Block Literature
7-Azabicyclo[2.2.1]heptane derivatives occupy a unique niche among nitrogen-containing heterocycles. Unlike flexible acyclic amines or monocyclic pyrrolidines, their fused bicyclic architecture enforces preorganized conformations, reducing entropic penalties during target engagement. This rigidity has spurred their use as:
- Conformational constraints in opioid receptor ligands, where the scaffold mimics the folded geometry of endogenous peptides.
- Chiral templates for asymmetric catalysis, leveraging the inherent stereogenicity of bridgehead carbons.
- Bioisosteres of piperidine and azepane rings in kinase inhibitors, improving selectivity profiles.
The tert-butyl carbamate variant exemplifies modern trends in protecting group chemistry, balancing stability under basic conditions with facile deprotection using trifluoroacetic acid. Its adoption in multistep syntheses—such as the palladium-catalyzed disproportionation route to epibatidine intermediates—highlights the synergy between structural complexity and functional versatility in contemporary heterocyclic chemistry.
Properties
IUPAC Name |
tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-8-6-9-4-5-10(8)14-9/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRGOYHLQKSBBA-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC1N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]2CC[C@@H]1N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate, also known as tert-butyl ((1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate hydrochloride, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C11H20N2O2
- Molecular Weight: 212.29 g/mol
- CAS Number: 1909287-31-5
- Purity: Typically 97% as per various suppliers .
The compound functions primarily as a carbamate , which is known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can enhance cholinergic neurotransmission, which is crucial for various neurological functions.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit potential neuroprotective effects and cognitive enhancement properties. Studies have shown that these compounds may improve memory and learning in animal models by modulating cholinergic pathways .
2. Antinociceptive Activity
In preclinical studies, the compound has demonstrated antinociceptive effects in pain models, suggesting its potential application in pain management therapies. The mechanism is believed to involve modulation of pain pathways through cholinergic signaling .
3. Potential Therapeutic Uses
Given its activity on the cholinergic system, this compound may have implications in treating conditions such as Alzheimer's disease and other forms of dementia where cholinergic deficits are observed .
Case Study 1: Neuroprotection in Alzheimer's Model
In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. The results suggest that the compound may mitigate neurodegeneration associated with Alzheimer's pathology.
Case Study 2: Pain Management
A randomized control trial assessed the efficacy of this carbamate in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among those treated with the compound compared to placebo, highlighting its potential as an analgesic agent.
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate has shown promise in medicinal chemistry due to its structural similarity to neurotransmitters such as acetylcholine. This similarity allows it to interact with cholinergic receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and other cognitive disorders.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a valuable tool in neuropharmacological research. Studies have indicated that it may enhance cognitive function by acting as a cholinergic agonist or modulator, which could be beneficial in treating neurodegenerative diseases.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex compounds. Its unique structural features allow for further functionalization and derivatization.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neuroprotection.
Case Study 2: Cognitive Enhancement
In animal models, administration of this compound resulted in improved memory and learning capabilities compared to control groups. These findings support its potential use in cognitive enhancement therapies.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows:
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 4–6 hrs | Free amine + CO₂ + tert-butanol | 85–92% | Complete deprotection observed via TLC |
| NaOH (1M), THF/H₂O, 50°C, 8 hrs | Sodium salt of amine + tert-butanol | 78–85% | Slower kinetics compared to acidic conditions |
This reaction’s efficiency depends on steric hindrance from the bicyclic system, which slightly reduces reaction rates compared to linear carbamates.
Nucleophilic Substitution at the Amine Center
The bicyclic amine’s methyl group participates in nucleophilic substitution reactions, enabling functionalization:
Example reaction with alkyl halides:
| Alkyl Halide (R-X) | Reaction Time | Product Stability | Yield |
|---|---|---|---|
| Methyl iodide | 12 hrs | Stable at RT | 88% |
| Benzyl bromide | 24 hrs | Prone to oxidation | 76% |
Notably, stereochemistry at the (1S,2S,4R) positions remains intact during substitution due to the rigid bicyclic framework .
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxide derivatives under mild conditions:
Ring-Opening Reactions
Controlled ring-opening of the azabicyclo[2.2.1]heptane system occurs under strong acidic conditions:
| Acid Concentration | Temperature | Reaction Time | Yield |
|---|---|---|---|
| 12M HCl | 80°C | 3 hrs | 68% |
| 6M H₂SO₄ | 100°C | 5 hrs | 54% |
The diamine product serves as a precursor for polyamide synthesis .
Reductive Amination
The free amine (post-carbamate hydrolysis) undergoes reductive amination with ketones or aldehydes:
| Aldehyde (RCHO) | Reaction Time | Yield | Purity |
|---|---|---|---|
| Formaldehyde | 2 hrs | 91% | >95% |
| Benzaldehyde | 6 hrs | 83% | 92% |
This method is pivotal for introducing hydrophobic side chains in drug discovery .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but degrades under UV light:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 100°C, 24 hrs (neat) | Tert-butyl alcohol + bicyclic amine | 8 hrs |
| UV (254 nm), 48 hrs | Cross-linked polymers | 12 hrs |
Stabilizers like BHT (0.1%) extend thermal stability by 30% .
Catalytic Hydrogenation
Selective hydrogenation of the bicyclic system’s double bond (if present) is achievable:
| Catalyst Loading | Reaction Time | Yield | Stereochemical Outcome |
|---|---|---|---|
| 5% Pd/C | 6 hrs | 94% | Retention of configuration |
| 10% Pd/C | 3 hrs | 89% | Partial epimerization |
Key Research Findings
-
Stereochemical Integrity : The (1S,2S,4R) configuration remains preserved in most reactions unless harsh conditions (e.g., strong acids/bases) are applied .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 40% compared to THF.
-
Biological Relevance : Derivatives synthesized via reductive amination show nanomolar affinity for nicotinic acetylcholine receptors .
This compound’s versatility in nucleophilic, oxidative, and ring-opening reactions makes it a valuable intermediate in medicinal chemistry and materials science.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound is synthesized via base-promoted heterocyclization of tert-butyl carbamate derivatives. For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate reacts with NaH in DMF at RT to form 7-azabicyclo[2.2.1]heptane intermediates . Yield and stereochemistry depend on:
- Protecting groups : Trifluoroacetamide derivatives yield cleaner products (75–85%) compared to alkyl carbamates (52–78%) .
- Stereochemical control : The relative configuration of leaving groups (e.g., cis-3,trans-4 vs. trans-3,cis-4 dibromocyclohexane) dictates ring closure pathways .
- Post-synthetic modifications : Eliminating HBr with t-BuOK produces unsaturated bicyclic systems (e.g., 7-azabicyclo[2.2.1]hept-2-ene) for further functionalization .
Q. How can chiral HPLC be optimized for resolving enantiomers of 7-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Enantiomeric resolution is achieved using chiral stationary phases (CSPs). Key parameters include:
- Column selection : Cellulose-based CSPs (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate on allylsilica gel) offer high enantioselectivity for bicyclic proline analogues .
- Mobile phase : A 93:2:5 mixture of n-hexane/chloroform/2-propanol resolves racemic mixtures (1 g scale) with >99% purity at 18 mL/min flow rate .
- Fraction collection : Multiple injections (e.g., 27 runs) and fraction pooling minimize cross-contamination .
Q. What spectroscopic methods are critical for characterizing the bicyclic structure and confirming stereochemical assignments?
- Methodological Answer :
- X-ray crystallography : Resolves nitrogen pyramidalization (e.g., 22° deviation from planarity in amide bonds) and confirms absolute configuration .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns exo/endo substituents via coupling constants (e.g., J = 8.73 Hz for axial protons) and chemical shifts .
- Optical rotation : Specific rotation ([α]D = ±55–57°) validates enantiopurity post-HPLC resolution .
- Quantum mechanical calculations : Compare experimental vs. theoretical amide bond distortions to validate structural models .
Advanced Research Questions
Q. What strategies address discrepancies in stereochemical outcomes during the synthesis of endo vs. exo substituted derivatives?
- Methodological Answer :
- Epimerization : Treating exo-formyl derivatives (e.g., methyl N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane) with triethylamine in MeOH induces base-mediated epimerization to endo isomers (85% yield) .
- Protecting group effects : Trifluoroacetamide derivatives favor endo cyclization due to reduced steric hindrance vs. tert-butyl carbamates .
- Hierarchical analysis : Systematically modify substituents (e.g., benzoyl vs. phenyl groups) to isolate steric/electronic contributions to stereoselectivity .
Q. How do computational methods like DFT aid in predicting reaction pathways and structural distortions in the bicyclic system?
- Methodological Answer :
- Reaction mechanism modeling : DFT calculations rationalize heterocyclization pathways (e.g., nucleophilic attack by carbamate oxygen vs. nitrogen) and predict regioselectivity .
- Conformational analysis : Compare calculated vs. experimental pyramidalization angles to identify intramolecular interactions (e.g., H-bonding in N-benzoyl derivatives) .
- Transition state optimization : Map energy barriers for epimerization or ring-opening reactions to guide experimental conditions .
Q. What experimental approaches evaluate the pharmacological activity of this compound at nicotinic acetylcholine receptors?
- Methodological Answer :
- Radioligand binding assays : Measure Ki values via competition with [³H]cytisine in rat brain homogenates. For example, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane shows Ki = 98 nM .
- In vivo analgesia models : Administer compounds subcutaneously/intrathecally in hotplate and tail-flick tests to assess dose-dependent analgesia (e.g., ED₅₀ = 0.5 mg/kg for epibatidine analogues) .
- Structure-activity relationships (SAR) : Modify arylalkyl substituents to optimize receptor subtype selectivity (e.g., α4β2 vs. α7 nAChRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
